molecular formula C13H12BrF3N2O3 B2579609 5-Acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1008079-51-3

5-Acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No. B2579609
CAS RN: 1008079-51-3
M. Wt: 381.149
InChI Key: HMIQTYQFXDOFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets spleen tyrosine kinase (SYK), which is involved in various signaling pathways in the immune system.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Chlorinated Thiophenes Synthesis
The study by Skramstad et al. (2000) on the synthesis and reactions of chlorinated thiophenes might offer insights into the synthetic versatility of halogenated compounds, similar to the one . Chlorinated thiophenes have been utilized for various applications, including organic semiconductors and pharmaceutical intermediates, showcasing the importance of halogenated compounds in synthetic chemistry (Skramstad, Lunde, Hope, Bjørnstad, & Frøyen, 2000).

Heterocyclic Compounds Synthesis
El-Hashash and Rizk (2016) discussed the use of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids for synthesizing heterocyclic compounds, such as pyridazinone and furanone. This demonstrates the role of bromophenyl derivatives in constructing complex heterocycles, which are crucial in medicinal chemistry and materials science (El-Hashash & Rizk, 2016).

N-Pyrrolyl(furanyl)-Substituted Piperazines Synthesis
Mittersteiner et al. (2019) highlighted the synthetic potential of a bromo-trifluoromethyl compound for creating N-pyrrolyl(furanyl)-substituted piperazines. Such methodologies underline the utility of bromophenyl and trifluoromethyl groups in synthesizing nitrogen-containing heterocycles, important for pharmaceutical applications (Mittersteiner et al., 2019).

Applications in Catalysis and Material Science

Electrogenerated Base-Promoted Synthesis
Goodarzi and Mirza (2020) explored the electrochemical synthesis of dihydropyridine derivatives, showcasing an environmentally friendly methodology for generating complex organic molecules. This approach could be applicable for synthesizing derivatives of the compound , emphasizing green chemistry principles (Goodarzi & Mirza, 2020).

Antioxidant Activity of Bromophenols
Research by Li et al. (2011) on the antioxidant activity of bromophenols from marine algae suggests potential biomedical applications for bromophenyl derivatives. Such compounds could be explored for their antioxidant properties, contributing to the development of novel antioxidants (Li, Li, Gloer, & Wang, 2011).

properties

IUPAC Name

5-acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIQTYQFXDOFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

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